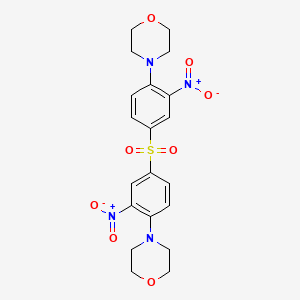
4-Morpholino-3-nitrophenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholino-3-nitrophenyl sulfone is an organic compound that features a morpholine ring, a nitro group, and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-3-nitrophenyl sulfone typically involves the reaction of 4-chloro-3-nitrobenzene with morpholine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloro-3-nitrobenzene} + \text{morpholine} \rightarrow \text{this compound} ]
The reaction is usually conducted in a solvent such as dichloromethane, and the temperature is maintained at around 0°C initially, then allowed to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholino-3-nitrophenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Morpholino-3-aminophenyl sulfone.
Reduction: Formation of 4-Morpholino-3-nitrophenyl sulfide.
Substitution: Formation of various substituted morpholino derivatives.
Aplicaciones Científicas De Investigación
4-Morpholino-3-nitrophenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 4-Morpholino-3-nitrophenyl sulfone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfone group can also participate in various biochemical pathways, leading to its effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-nitrophenyl sulfone
- 4-Chloro-3-nitrophenyl sulfone
- 4-Morpholino-3-aminophenyl sulfone
Uniqueness
4-Morpholino-3-nitrophenyl sulfone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the morpholine ring or have different substituents .
Propiedades
Número CAS |
14894-53-2 |
|---|---|
Fórmula molecular |
C20H22N4O8S |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
4-[4-(4-morpholin-4-yl-3-nitrophenyl)sulfonyl-2-nitrophenyl]morpholine |
InChI |
InChI=1S/C20H22N4O8S/c25-23(26)19-13-15(1-3-17(19)21-5-9-31-10-6-21)33(29,30)16-2-4-18(20(14-16)24(27)28)22-7-11-32-12-8-22/h1-4,13-14H,5-12H2 |
Clave InChI |
QPGLEWVICRIDCQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


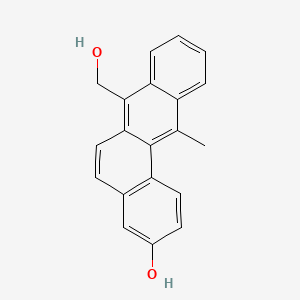
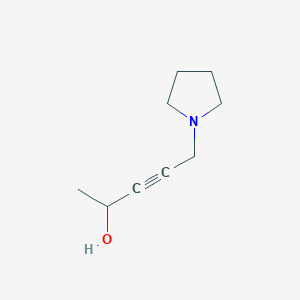
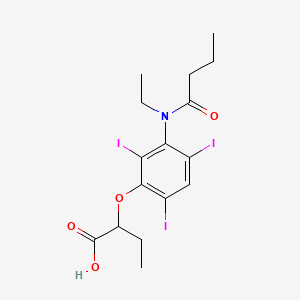
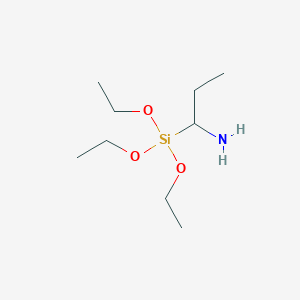
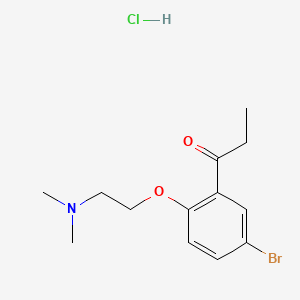
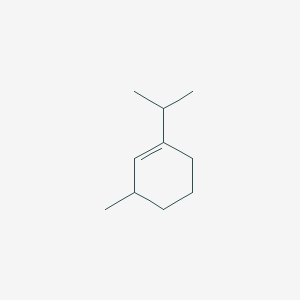
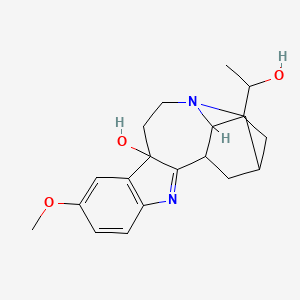
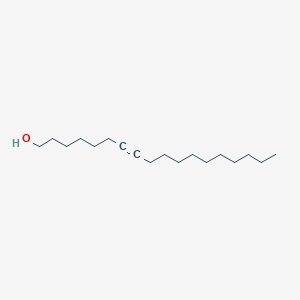
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
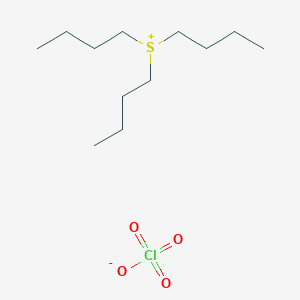
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
